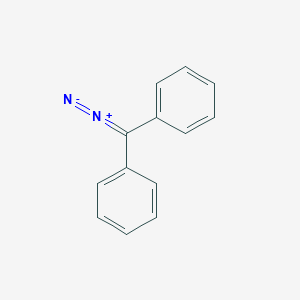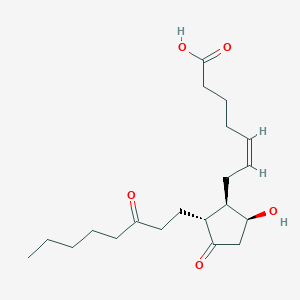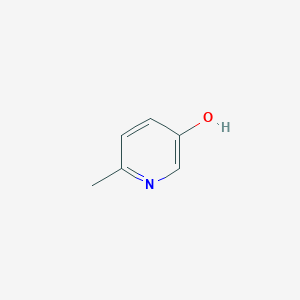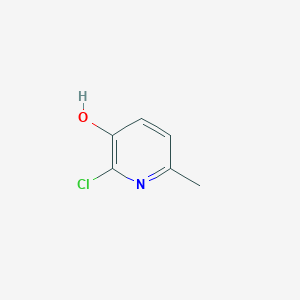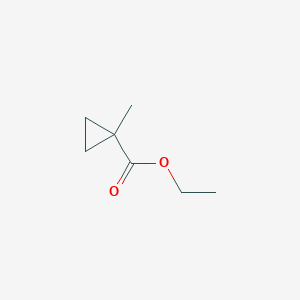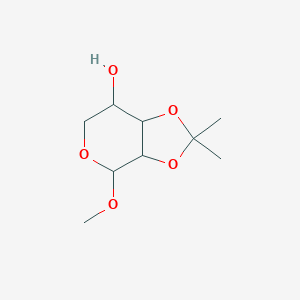
Methyl 2,3-O-(1-methylethylidene)pentopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-O-(1-methylethylidene)pentopyranoside, also known as MEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of pentopyranoside and is commonly used in organic chemistry research.
Mecanismo De Acción
The mechanism of action of Methyl 2,3-O-(1-methylethylidene)pentopyranoside is not fully understood. However, it is believed to act as a glycosyl donor or acceptor in various chemical reactions. It has also been shown to inhibit the activity of α-glucosidase, an enzyme that breaks down carbohydrates in the body.
Efectos Bioquímicos Y Fisiológicos
Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in the body. Furthermore, it has been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been shown to inhibit the growth of cancer cells and can potentially be used as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2,3-O-(1-methylethylidene)pentopyranoside has several advantages for lab experiments. It is readily available and can be synthesized using a simple and efficient method. Furthermore, it is stable under various conditions and can be stored for extended periods. However, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has some limitations for lab experiments. It is relatively expensive compared to other starting materials, and the synthesis method requires several steps, which can be time-consuming.
Direcciones Futuras
Methyl 2,3-O-(1-methylethylidene)pentopyranoside has several potential future directions. It can be used as a starting material for the synthesis of various natural products and pharmaceuticals. Furthermore, it can be used as a chiral auxiliary in asymmetric synthesis. Additionally, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has potential applications in the development of new anticancer agents and can be used as a lead compound for drug discovery. Finally, further research is needed to fully understand the mechanism of action of Methyl 2,3-O-(1-methylethylidene)pentopyranoside and its potential applications in various fields.
Conclusion:
Methyl 2,3-O-(1-methylethylidene)pentopyranoside is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of pentopyranoside and is commonly used in organic chemistry research. Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been shown to have various biochemical and physiological effects and can potentially be used as an anticancer agent. Furthermore, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has several potential future directions, including its use as a starting material for the synthesis of various natural products and pharmaceuticals. Further research is needed to fully understand the mechanism of action of Methyl 2,3-O-(1-methylethylidene)pentopyranoside and its potential applications in various fields.
Métodos De Síntesis
Methyl 2,3-O-(1-methylethylidene)pentopyranoside can be synthesized through a multistep process starting from D-ribose. The synthesis method involves the protection of the hydroxyl group at the C-2 position of D-ribose with isopropylidene, followed by the protection of the C-3 hydroxyl group with methyl ether. The final step involves the deprotection of the isopropylidene group to yield Methyl 2,3-O-(1-methylethylidene)pentopyranoside.
Aplicaciones Científicas De Investigación
Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various natural products and pharmaceuticals. It has also been used as a chiral auxiliary in asymmetric synthesis. Furthermore, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been used as a starting material for the synthesis of various glycosyl donors and acceptors.
Propiedades
Número CAS |
60562-98-3 |
|---|---|
Nombre del producto |
Methyl 2,3-O-(1-methylethylidene)pentopyranoside |
Fórmula molecular |
C9H16O5 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
4-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-6-5(10)4-12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3 |
Clave InChI |
YJRSYLLAIOOPEJ-UHFFFAOYSA-N |
SMILES |
CC1(OC2C(COC(C2O1)OC)O)C |
SMILES canónico |
CC1(OC2C(COC(C2O1)OC)O)C |
Otros números CAS |
60562-98-3 |
Sinónimos |
4H-1,3-Dioxolo[4,5-c]pyran, α-D-lyxopyranoside deriv.; _x000B_Methyl 2,3-O-isopropylidene-α-D-lyxopyranoside_x000B_NSC 79248_x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



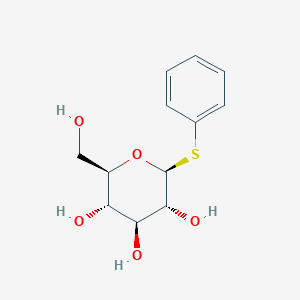
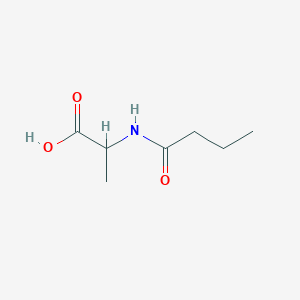
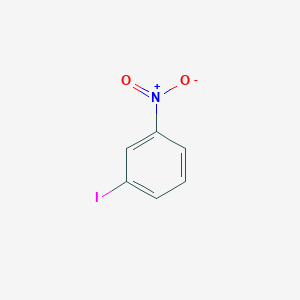
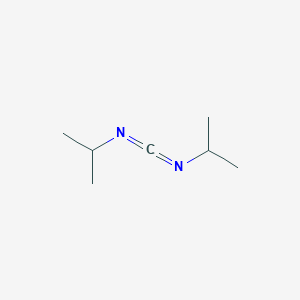
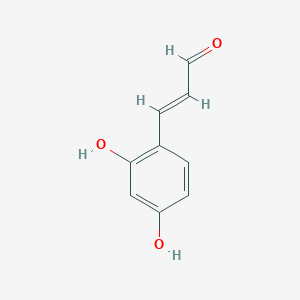
![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B31136.png)
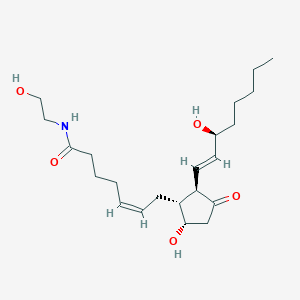
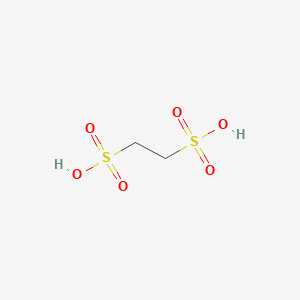
![2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B31149.png)
